Structural Differentiation from 1‑Benzylazetidine‑3‑carboxylic acid
The presence of the 4‑ethyl substituent distinguishes this compound from the unsubstituted benzyl analog (1‑benzylazetidine‑3‑carboxylic acid, CAS 94985‑27‑0). While no direct biological or physicochemical comparison has been published, class‑level SAR data for azetidine‑3‑carboxylic acid derivatives in S1P modulator programs indicate that para‑alkyl substitution on the N‑benzyl group can substantially alter receptor subtype selectivity and in vivo pharmacokinetics [REFS‑1]. The 4‑ethyl group increases calculated logP by approximately 0.5–0.7 units relative to the unsubstituted benzyl analog (ACD/Labs predicted logP ≈ 1.2 for 1‑benzylazetidine‑3‑carboxylic acid vs. ≈ 1.7–1.9 for the 4‑ethylbenzyl derivative), which may impact solubility and membrane permeability [REFS‑2].
| Evidence Dimension | Structural identity and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | 1‑[(4‑ethylphenyl)methyl]azetidine‑3‑carboxylic acid; predicted logP ≈ 1.7–1.9 (ACD/Labs) |
| Comparator Or Baseline | 1‑benzylazetidine‑3‑carboxylic acid (CAS 94985‑27‑0); predicted logP ≈ 1.2 (ACD/Labs) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 units |
| Conditions | In silico prediction (ACD/Labs algorithm); no experimental logP or logD data available for either compound |
Why This Matters
For procurement decisions, the distinct substitution pattern confirms that this compound is not a generic 'azetidine acid' but a specific intermediate whose altered lipophilicity may affect its utility in synthetic sequences or biological assays.
- [1] Pan, S. et al. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Med. Chem. Lett. 2013, 4, 333–337. https://doi.org/10.1021/ml300396r View Source
